Arachidonoyl Ethanolamide-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

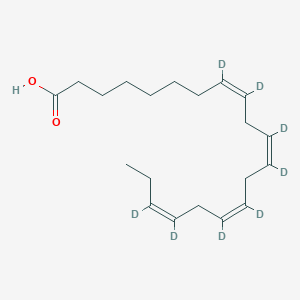

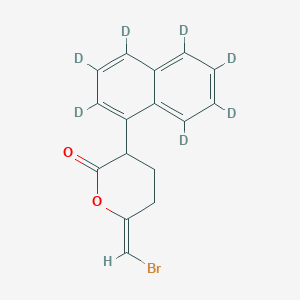

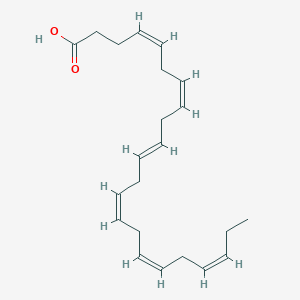

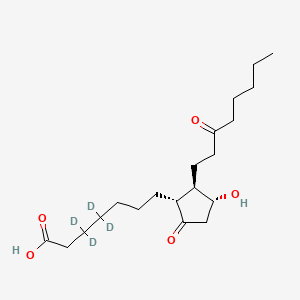

Arachidonoyl Ethanolamide-d8, also known as Anandamide-d8, is a deuterated form of Arachidonoyl Ethanolamide. It contains eight deuterium atoms at specific positions within its molecular structure. This compound is primarily used as an internal standard for the quantification of Arachidonoyl Ethanolamide by gas chromatography or liquid chromatography-mass spectrometry . Arachidonoyl Ethanolamide itself is an endogenous cannabinoid neurotransmitter that binds to cannabinoid receptors CB1 and CB2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl Ethanolamide-d8 involves the reaction of deuterated arachidonic acid with ethanolamine. The process typically uses a lipase enzyme, such as Novozym 435, as a catalyst. The reaction is carried out in a solvent like hexane under nitrogen atmosphere . The steps include:

Enrichment of Arachidonic Acid: Arachidonic acid is enriched from arachidonic acid-rich oil using urea inclusion and silver nitrate solution fractionation.

Amidation Reaction: The enriched arachidonic acid is reacted with ethanolamine in the presence of Novozym 435 lipase in hexane, resulting in the formation of Arachidonoyl Ethanolamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl Ethanolamide-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Hydrolysis: It can be hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH) to produce arachidonic acid and ethanolamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: FAAH is the primary enzyme involved in the hydrolysis of this compound.

Major Products:

Oxidation Products: Various oxidized metabolites.

Hydrolysis Products: Arachidonic acid and ethanolamine.

Scientific Research Applications

Arachidonoyl Ethanolamide-d8 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Arachidonoyl Ethanolamide-d8 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding, this compound activates G-protein signaling pathways, leading to various cellular responses . The compound also interacts with the vanilloid receptor TRPV1, contributing to its effects on pain and inflammation .

Comparison with Similar Compounds

Arachidonoyl Ethanolamide (Anandamide): The non-deuterated form of Arachidonoyl Ethanolamide-d8.

2-Arachidonoylglycerol (2-AG): Another endocannabinoid that binds to CB1 and CB2 receptors.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it a valuable internal standard for analytical studies. This isotopic labeling allows for precise quantification and differentiation from the non-deuterated form in mass spectrometry analyses .

Properties

Molecular Formula |

C22H37NO2 |

|---|---|

Molecular Weight |

355.6 g/mol |

IUPAC Name |

(5Z,8E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12+,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |

InChI Key |

LGEQQWMQCRIYKG-XSCFZYIOSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(/[2H])\CCCC(=O)NCCO)/[2H])/[2H])/[2H])/CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767539.png)

![(Z)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide](/img/structure/B10767575.png)